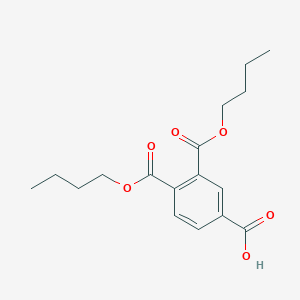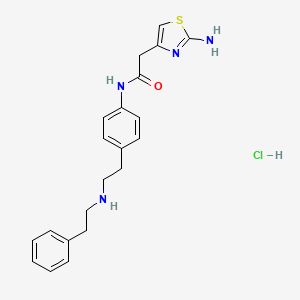
Dehydroxy Mirabegron Hydrochloride Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dehydroxy Mirabegron Hydrochloride Salt is a chemical compound identified by the CAS number 1581284-79-8. It is a derivative of Mirabegron, a beta-3 adrenergic receptor agonist used primarily in the treatment of overactive bladder. This compound is often used in analytical method development, method validation, and quality control applications for the commercial production of Mirabegron .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dehydroxy Mirabegron Hydrochloride Salt involves multiple steps, starting with the reaction of 4-nitrophenylethylamine with a compound of formula (XII) in a solvent, optionally in the presence of a base and/or catalyst. This reaction yields ®-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide, which is then reduced to ®-2-[2’-(4-nitrophenyl)ethyl]amino-1-phenylethanol. Further reduction and reaction with another compound yield Mirabegron, which can be converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
化学反应分析
Types of Reactions
Dehydroxy Mirabegron Hydrochloride Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions are crucial in the synthesis of this compound, particularly in converting nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents like potassium permanganate, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to optimize the reaction yields .
Major Products Formed
The major products formed from these reactions include intermediate compounds like ®-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide and ®-2-[2’-(4-nitrophenyl)ethyl]amino-1-phenylethanol, which are further processed to yield this compound .
科学研究应用
Dehydroxy Mirabegron Hydrochloride Salt has several scientific research applications:
作用机制
Dehydroxy Mirabegron Hydrochloride Salt, as an impurity of Mirabegron, does not have a direct mechanism of action. Mirabegron itself is a potent and selective agonist of beta-3 adrenergic receptors. The activation of these receptors relaxes the detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle, increasing the bladder’s storage capacity and alleviating symptoms of urgency and frequency .
相似化合物的比较
Similar Compounds
Mirabegron: The parent compound, used to treat overactive bladder.
Oxybutynin: Another medication used for overactive bladder, but with a different mechanism of action as an antimuscarinic agent.
Solifenacin: An antimuscarinic agent used for similar indications.
Uniqueness
Dehydroxy Mirabegron Hydrochloride Salt is unique as an impurity in the synthesis of Mirabegron. Its presence and characterization are crucial for ensuring the quality and efficacy of the final therapeutic product. Unlike other compounds used for overactive bladder, this compound itself is not used therapeutically but plays a vital role in the production and quality control of Mirabegron .
属性
分子式 |
C21H25ClN4OS |
|---|---|
分子量 |
417.0 g/mol |
IUPAC 名称 |
2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-(2-phenylethylamino)ethyl]phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C21H24N4OS.ClH/c22-21-25-19(15-27-21)14-20(26)24-18-8-6-17(7-9-18)11-13-23-12-10-16-4-2-1-3-5-16;/h1-9,15,23H,10-14H2,(H2,22,25)(H,24,26);1H |
InChI 键 |
OMRYTBQEBNGRTF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


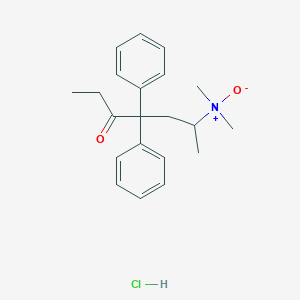
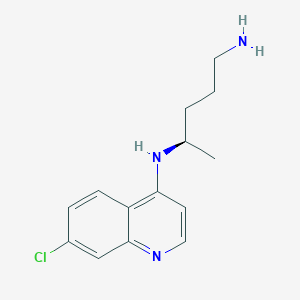
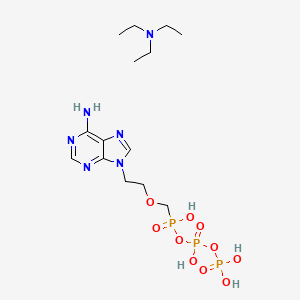
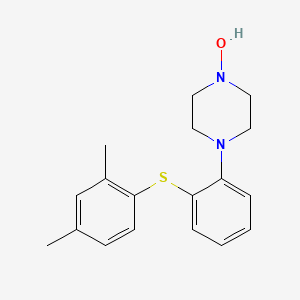
![5-[(2R)-2-[[2-(2-Hydroxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide Hydrochloride (Desethyltamsulosin Hydrochloride)](/img/structure/B13437740.png)
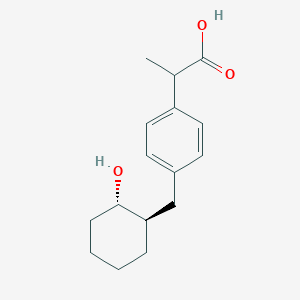
![N-[(R)-(6-Amino-3-chloro-2-pyridinyl)[7-[4-(1-hydroxy-1-methylethyl)-2-pyridinyl]benzo[b]thien-2-yl]methyl]cyclopropanesulfonamide](/img/structure/B13437760.png)
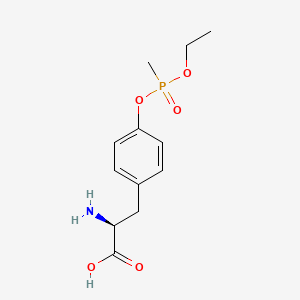
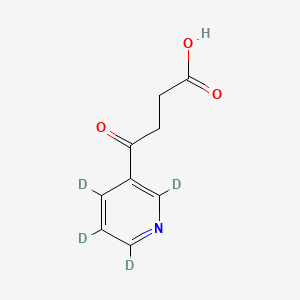
![{2-[(4-Bromo-2,3,5,6-Tetrafluorobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid](/img/structure/B13437780.png)

![(2'R)-2'-Deoxy-3',5'-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-uridine](/img/structure/B13437793.png)
